Cas no 13190-97-1 (Solanesol)

Solanesol is a naturally occurring carotenoid pigment derived from tobacco plants. It exhibits antioxidant properties, scavenging free radicals and neutralizing oxidative stress. Its high stability and water solubility make it suitable for applications in cosmetics, pharmaceuticals, and food industries, where its potential to mitigate cellular damage and improve skin health has been explored.
Solanesol structure
Solanesol structure
Product Name:Solanesol
CAS No:13190-97-1
MF:C45H74O
MW:631.068474292755
MDL:MFCD00070279
CID:49091
PubChem ID:24899813
Update Time:2026-01-06

Solanesol Chemical and Physical Properties

Names and Identifiers

    • solanesol
    • Solanasol
    • Solaneso
    • Solanesol from tobacco
    • SOLANESOL(P) PrintBack
    • 3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaen-1-ol
    • 3,7,11,15,19,23,27,31,35-nonamethyl-hexatriaconta-2t,6t,10t,14t,18t,22t,26t,30t,34-nonaen-1-ol
    • betulanonaprenol
    • betulaprenol9
    • Farnesylfarnesylfarnesol
    • nonaisoprenol
    • prenol-9 all-trans
    • 3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol
    • (z,z,z,z,z,z,e,e)-amethyl
    • Solanesol90%
    • SOLANESOL 90%
    • SITOSTEROL, B- >80%(RG)
    • Solanesol from tobacco
    • CTSA purified MaxPab mouse polyclonal antibody (B01P)
    • FF31XTR2N4
    • Betulaprenol 9
    • C45H74O
    • solanesol-nonaisoprenol
    • LS-15469
    • SR-05000002169-3
    • UNII-FF31XTR2N4
    • Solanesol (~90%)
    • AKOS008901388
    • NS00073894
    • SCHEMBL182776
    • NSC-299938
    • NCGC00095707-04
    • MFCD00070279
    • CCG-208614
    • AC-4742
    • AS-75081
    • CS-0009112
    • 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (all-E)-
    • 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)-
    • Q26841010
    • 2,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (all-E)-
    • s2360
    • SOLANESOL [MI]
    • CHEMBL1567436
    • NCGC00095707-02
    • A806330
    • SR-05000002169
    • AFPLNGZPBSKHHQ-MEGGAXOGSA-N
    • HY-N0576
    • CHEBI:26718
    • NSC299938
    • SDCCGMLS-0066857.P001
    • DTXSID60884580
    • (2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-Nonamethyl-2,6,10,14,18,22,26,30,34-hexa- triacontanonaen-1-ol
    • 13190-97-1
    • (2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol
    • Solanesol (Nonaisoprenol)
    • SPECTRUM1505325
    • Solanesol from tobacco, >=90% (HPLC)
    • Solanesol_major
    • NCGC00095707-01
    • SR-05000002169-2
    • Solanesol
    • MDL: MFCD00070279
    • Inchi: 1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+
    • InChI Key: AFPLNGZPBSKHHQ-MEGGAXOGSA-N
    • SMILES: OC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C

Computed Properties

  • Exact Mass: 630.57400
  • Monoisotopic Mass: 630.57396698 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 25
  • Complexity: 1100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 8
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 15.9
  • Molecular Weight: 631.1
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Powder
  • Density: 0.8890
  • Melting Point: 40.0 to 44.0 deg-C
  • Boiling Point: 685.6±24.0 °C at 760 mmHg
  • Flash Point: 130.3±19.2 °C
  • Refractive Index: 1.5038 (24 C)
  • Stability/Shelf Life: Stable, but may be heat sensitive - store cold. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 20.23000
  • LogP: 14.75690
  • Merck: 8703
  • Solubility: Insoluble in water, slightly soluble in methanol and ethanol, soluble in acetone, chloroform and hexane

Solanesol Customs Data

  • HS CODE:2905229000
  • Customs Data:

    China Customs Code:

    2905229000

Solanesol Pricemore >>

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Solanesol Production Method

Solanesol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:13190-97-1)Solanesol
Order Number:A806330
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:45
Price ($):327.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:13190-97-1)Solanesol
Order Number:LE12913;LE1225
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:08
Price ($):discuss personally
Email:18501500038@163.com

Solanesol Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Solanesol Related Literature

Additional information on Solanesol

Introduction to Solanesol (CAS No. 13190-97-1) and Its Emerging Applications in Modern Chemistry and Biomedicine

Solanesol, with the chemical identifier CAS No. 13190-97-1, is a naturally occurring diterpene alcohol that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound, derived from the roots of the *Solanum tuberosum* (potato) plant, exhibits a complex molecular structure characterized by multiple stereocenters and functional groups, making it a versatile scaffold for synthetic chemistry and drug development. The increasing interest in Solanesol stems from its unique physicochemical properties, biological activities, and potential applications in therapeutic interventions.

The chemical formula of Solanesol is C₃₀H₅₀O₄, reflecting its diterpene nature with an alcohol functional group at the 3-position. Its stereochemistry, particularly the configuration around the C-3 hydroxyl group, plays a crucial role in determining its reactivity and biological efficacy. Over the past decade, advancements in synthetic methodologies have enabled researchers to access modified derivatives of Solanesol, expanding its utility in medicinal chemistry.

In recent years, Solanesol has been extensively studied for its potential as an intermediate in the synthesis of bioactive molecules. One of the most notable applications is its use as a precursor in the production of phytosterols and triterpenoids, which are known for their anti-inflammatory, antioxidant, and anticancer properties. For instance, researchers have demonstrated that Solanesol can be chemically modified to yield compounds with enhanced affinity for specific biological targets, such as steroid hormone receptors or enzyme active sites.

The pharmacological profile of Solanesol has been further explored through preclinical studies. Initial investigations suggest that this compound exhibits modest cytotoxicity against certain cancer cell lines while maintaining low toxicity in normal cells. This selective toxicity makes it an attractive candidate for further development into a chemotherapeutic agent. Additionally, Solanesol has shown promise as a modulator of lipid metabolism, with potential implications for treating metabolic disorders such as obesity and type 2 diabetes.

From a synthetic chemistry perspective, Solanesol serves as an excellent model for studying regioselective functionalization and stereoselective synthesis. Its complex framework presents challenges that drive innovation in catalytic systems and reaction protocols. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce new substituents at strategic positions within the Solanesol backbone. These modifications have led to novel derivatives with tailored biological activities.

The biotechnological production of Solanesol has also seen significant progress. Fermentation-based approaches using engineered microorganisms have been optimized to enhance yield and purity. Such bioprocesses not only provide sustainable alternatives to traditional chemical synthesis but also enable the production of enantiomerically pure forms of Solanesol, which are critical for pharmaceutical applications where stereochemistry dictates efficacy.

Emerging research highlights the role of Solanesol in nanomedicine and drug delivery systems. Its amphiphilic nature allows it to self-assemble into micelles or vesicles, which can encapsulate hydrophobic drugs for targeted delivery. Preliminary studies indicate that these formulations improve bioavailability and reduce side effects compared to conventional oral or intravenous administration.

The industrial relevance of Solanesol extends beyond pharmaceuticals to agrochemicals and cosmetics. Its structural motifs are shared by natural products such as solasodine and solamargine, which are used in crop protection formulations due to their phytotoxic properties. In cosmetics, derivatives of Solanesol have been incorporated into anti-aging creams due to their ability to scavenge reactive oxygen species and promote collagen synthesis.

Future directions in the study of Solanesol include exploring its potential as a lead compound for drug discovery through high-throughput screening campaigns. Computational modeling techniques are being employed to predict binding affinities and optimize molecular structures before experimental validation. Additionally, interdisciplinary collaborations between chemists, biologists, and clinicians will be essential to translate laboratory findings into clinical applications.

In conclusion, Solanesol (CAS No. 13190-97-1) represents a fascinating compound with broad applicability across multiple domains of chemistry and biomedicine. Its unique structural features combined with emerging synthetic methodologies ensure that it will remain a subject of intense research interest for years to come.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:13190-97-1)Solanesol
A806330
Purity:99%
Quantity:100g
Price ($):327.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:13190-97-1)Solanesol
LE12913;LE1225
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email